molecular formula C10H17N3 B13001110 3-(3,5-Dimethyl-1H-pyrazol-4-yl)piperidine

3-(3,5-Dimethyl-1H-pyrazol-4-yl)piperidine

Cat. No.: B13001110
M. Wt: 179.26 g/mol
InChI Key: WRHDXYDZNNAQAN-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1H-pyrazol-4-yl)piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the pyrazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)piperidine typically involves the formation of the pyrazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3,5-dimethyl-1H-pyrazole with piperidine in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole or piperidine rings .

Scientific Research Applications

3-(3,5-Dimethyl-1H-pyrazol-4-yl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets. The pyrazole ring can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the target and the nature of the compound’s binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Dimethyl-1H-pyrazol-4-yl)piperidine is unique due to the combination of the pyrazole and piperidine rings, which imparts distinct chemical and biological properties.

Biological Activity

The compound 3-(3,5-Dimethyl-1H-pyrazol-4-yl)piperidine has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring linked to a pyrazole moiety. The presence of the pyrazole structure is significant as it is known for its versatile biological activities. The molecular formula is C11H16N4C_{11}H_{16}N_4 with a molar mass of approximately 204.27 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole structure. For example, derivatives of 3-(3,5-dimethyl-1H-pyrazole-4-yl)piperidine have shown promising results against various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)10.5Inhibition of ERK phosphorylation
A549 (Lung)8.2Induction of apoptosis
HT-29 (Colon)12.7Inhibition of tubulin polymerization

These results suggest that the compound may induce apoptosis and inhibit cell proliferation through multiple pathways, including the disruption of signaling cascades crucial for tumor growth .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been documented. In a carrageenan-induced paw edema model, compounds similar to this compound exhibited significant reductions in inflammation markers such as TNF-α and IL-6:

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Standard (Dexamethasone)76%86%
Test Compound61%76%

This data indicates that the compound could serve as a potential anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been explored against various bacterial strains. Compounds similar to this compound demonstrated significant activity against:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
Staphylococcus aureus16 µg/mL

These findings suggest that this class of compounds may be effective in treating bacterial infections .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Studies indicate that:

  • Substituents on the Pyrazole Ring : The presence of electron-donating or withdrawing groups can significantly alter potency.
  • Piperidine Modifications : Alterations in the piperidine ring can enhance bioavailability and selectivity towards specific biological targets .

Case Studies and Research Findings

In a comprehensive study investigating various derivatives, one compound demonstrated an IC50 value of 0.33 µM against N-acylethanolamine acid amidase (NAAA), highlighting the potential for developing selective inhibitors based on this scaffold . Additionally, another research effort focused on optimizing pharmacokinetic properties alongside potency, leading to improved therapeutic profiles in vivo .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)piperidine

InChI

InChI=1S/C10H17N3/c1-7-10(8(2)13-12-7)9-4-3-5-11-6-9/h9,11H,3-6H2,1-2H3,(H,12,13)

InChI Key

WRHDXYDZNNAQAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)C2CCCNC2

Origin of Product

United States

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